![molecular formula C13H23NO4 B016230 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one CAS No. 160141-21-9](/img/structure/B16230.png)
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one
Overview
Description
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is a chemical compound that features a tert-butoxycarbonyl (t-Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions. The t-Boc group is widely used due to its stability and ease of removal under acidic conditions.
Mechanism of Action
Target of Action
The primary target of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are crucial in biology and organic chemistry, playing a significant role in the formation of amino acids and hence proteins .
Mode of Action
The compound acts as a protecting group for amines, specifically as a tert-butoxycarbonyl (t-Boc or Boc) protecting group . The Boc group is introduced to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . This process involves the use of di-tert-butyl dicarbonate as an electrophile . The Boc group is stable and can be removed under acidic conditions, producing a tert-butyl cation .
Biochemical Pathways
The Boc group plays a significant role in the synthesis of peptides . Once a Boc-protected amino acid has been coupled to a support-bound amine, removal of the Boc protecting group allows subsequent coupling reactions to occur . This process enables the formation of peptide bonds, which are crucial in the creation of proteins .
Pharmacokinetics
The Boc group can be efficiently and sustainably removed using near-stoichiometric amounts of hydrogen chloride gas in solvent-free conditions . This process could potentially impact the bioavailability of the resulting peptides.
Result of Action
The result of the action of this compound is the protection of amines , allowing for transformations of other functional groups . This protection is crucial in synthetic organic chemistry, particularly in the synthesis of peptides . The removal of the Boc group allows subsequent coupling reactions to occur, facilitating the formation of peptide bonds .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The Boc group is stable towards most nucleophiles and bases . Its removal is achieved under acidic conditions . Furthermore, the introduction of the Boc group can be performed under either aqueous or anhydrous conditions . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one interacts with various enzymes, proteins, and other biomolecules. It is used as a protecting group for amino acids in peptide synthesis . The t-Boc protecting group is added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . The nature of these interactions is primarily protective, preventing unwanted reactions during peptide synthesis .
Cellular Effects
The cellular effects of this compound are largely related to its role in peptide synthesis. By protecting amino groups, it allows for the successful synthesis of peptides without unwanted side reactions
Molecular Mechanism
The molecular mechanism of this compound involves the protection of amino groups during peptide synthesis. The t-Boc protecting group is added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . This prevents unwanted reactions during peptide synthesis. The t-Boc protecting group is removed by exposing the Boc-protected residue on the chain to a strong acid .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are related to its stability and degradation over time. The t-Boc protecting group is stable under certain conditions, allowing for successful peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the protected amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one undergoes several types of chemical reactions, including:
Deprotection: Removal of the t-Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride gas
Substitution: The protected amine can participate in nucleophilic substitution reactions, where the t-Boc group provides steric hindrance and stability.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrogen chloride gas.
Substitution: Various nucleophiles and bases, depending on the desired transformation.
Major Products Formed
Deprotection: The major product is the free amine, along with carbon dioxide and isobutylene as by-products.
Substitution: The products depend on the specific nucleophile used in the reaction.
Scientific Research Applications
Organic Synthesis
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one serves as a crucial building block in organic synthesis. It is particularly useful in:
- Peptide Synthesis: The t-Boc group is widely used to protect amines during the synthesis of peptides, allowing for selective reactions without interference from amino groups .
- Complex Molecule Construction: Its unique structure facilitates the assembly of more complex molecules, aiding in the development of new synthetic pathways.
Biological Applications
The compound is employed in biological studies due to its ability to stabilize reactive intermediates:
- Enzyme Mechanism Studies: Researchers utilize this compound to investigate enzyme mechanisms and protein interactions, leveraging its stability under various reaction conditions.
- Drug Development: It is investigated for potential applications in drug design, particularly as a prodrug or therapeutic agent. Its structural properties allow for modifications that can enhance bioavailability and efficacy .
Industrial Applications
In industrial settings, this compound is valuable for:
- Fine Chemical Production: Its role as an intermediate in the production of fine chemicals and pharmaceuticals highlights its importance in large-scale chemical processes.
- Flow Microreactor Systems: Recent advancements have shown that using flow microreactor systems can enhance the efficiency and sustainability of synthesizing this compound on an industrial scale.
Case Study 1: Peptide Synthesis
In a study focused on synthesizing cyclic peptides, researchers utilized this compound to protect amino groups effectively. This allowed for selective coupling reactions that led to higher yields compared to traditional methods using other protecting groups.
Case Study 2: Medicinal Chemistry
A research team explored the use of this compound in developing a new class of anti-cancer agents. By modifying the t-Boc group, they were able to enhance solubility and bioactivity, demonstrating its potential as a lead compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Group: Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Fluorenylmethyloxycarbonyl (Fmoc) Group: Used in peptide synthesis, removed under basic conditions.
Uniqueness
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is unique due to the stability of the t-Boc group and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step syntheses where selective protection and deprotection are crucial .
Biological Activity
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (t-Boc) protecting group, which plays a significant role in its chemical reactivity and biological profile. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a morpholine ring with a t-Boc group and a methylpropyl substituent, which influences its solubility and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound exhibits:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain proteases, which are essential for viral replication. This inhibition is particularly relevant in the context of retroviral infections such as HIV, where protease inhibitors are crucial for therapeutic strategies .
- Modulation of Cell Signaling Pathways : The compound may also affect signaling pathways associated with cell proliferation and apoptosis, although specific pathways remain to be fully elucidated.
Pharmacological Effects
The pharmacological effects of this compound include:
- Antiviral Activity : Studies have demonstrated its effectiveness against HIV protease, suggesting potential use in antiviral therapies .
- Cytotoxicity : Preliminary data indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer properties .
Study 1: Antiviral Efficacy
A study conducted on MT-4 cells (a human T-cell line) evaluated the antiviral efficacy of this compound. The results showed that the compound significantly inhibited HIV replication at low micromolar concentrations, outperforming several known protease inhibitors in terms of potency and selectivity .
Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of this compound were assessed on various cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through the intrinsic pathway .
Data Summary
Biological Activity | Mechanism | Effectiveness |
---|---|---|
Antiviral Activity | Protease inhibition | Significant against HIV |
Cytotoxicity | Induction of apoptosis | Selective against cancer cells |
Modulation of Signaling Pathways | Interference with cellular proliferation signals | Under investigation |
Properties
IUPAC Name |
tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-9(2)10-7-17-8-11(15)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVMIOUSVTTYEW-QVDQXJPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1COCC(=O)N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570349 | |
Record name | tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160141-21-9 | |
Record name | tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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